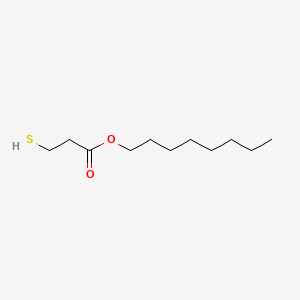

Octyl 3-mercaptopropionate

CAS No.: 71849-93-9

Cat. No.: VC3824418

Molecular Formula: C11H22O2S

Molecular Weight: 218.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71849-93-9 |

|---|---|

| Molecular Formula | C11H22O2S |

| Molecular Weight | 218.36 g/mol |

| IUPAC Name | octyl 3-sulfanylpropanoate |

| Standard InChI | InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3 |

| Standard InChI Key | LWNSNYBMYBWJDN-UHFFFAOYSA-N |

| SMILES | CCCCCCCCOC(=O)CCS |

| Canonical SMILES | CCCCCCCCOC(=O)CCS |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Octyl 3-mercaptopropionate is defined by the IUPAC name octyl 3-sulfanylpropanoate. Its structure consists of an octyl ester group linked to 3-mercaptopropionic acid, yielding the linear formula:

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.36 g/mol | |

| Density | 0.957 g/cm³ | |

| Boiling Point | 285.9°C at 760 mmHg | |

| Flash Point | 148.4°C | |

| Solubility | Insoluble in water; miscible in organic solvents |

The compound’s thiol group confers reactivity in radical-mediated reactions, while the octyl chain enhances hydrophobicity, making it suitable for non-aqueous polymer systems .

Spectroscopic Analysis

-

¹³C NMR: Peaks at δ 14.1 (terminal CH₃), 22.7–31.9 (methylene carbons), 173.5 (ester carbonyl), and 34.2 (thiol-bearing CH₂) .

-

GC/MS: Dominant fragments at m/z 89 (HSCH₂CH₂CO⁺), 101 (C₈H₁₇O⁺), and 218 (molecular ion) .

Synthesis and Industrial Production

Catalytic Addition of H₂S to Acrylic Esters

The primary synthesis route involves the anti-Markovnikov addition of hydrogen sulfide (H₂S) to octyl acrylate, catalyzed by solid-supported guanidine bases (e.g., polystyrene-divinylbenzene resins) . Key steps include:

-

Reaction Setup: Octyl acrylate and H₂S are combined under pressure (1–5 bar) in a toluene medium.

-

Catalysis: Guanidine-functionalized resins (e.g., PS-DVB-TBD) facilitate thiol formation with >90% selectivity, minimizing disulfide byproducts .

-

Purification: Distillation under reduced pressure yields 95–98% purity .

Critical Parameters:

Industrial Scalability

Continuous-flow reactors with immobilized catalysts optimize throughput, achieving space-time yields of 500–700 kg·m⁻³·h⁻¹. Recycling catalysts for >10 cycles maintains efficacy, reducing production costs by 30% compared to batch processes .

Applications in Polymer Science

Chain Transfer in Radical Polymerization

As a chain transfer agent (CTA), octyl 3-mercaptopropionate terminates growing polymer chains via hydrogen abstraction, initiating new chains and controlling molecular weight . In styrene emulsion polymerization:

-

Mechanism:

-

Impact on Polystyrene:

Emulsion Polymerization of Methyl Methacrylate (MMA)

Studies demonstrate that 0.5–2.0 wt% octyl 3-mercaptopropionate:

-

Accelerates nucleation by 20% via micellar entry of CTA radicals.

-

Yields poly(MMA) with a bimodal molecular weight distribution due to isomer reactivity differences .

Comparative Analysis with Related Esters

| Parameter | Octyl 3-Mercaptopropionate | Isooctyl 3-Mercaptopropionate | 2-Ethylhexyl 3-Mercaptopropionate |

|---|---|---|---|

| CAS Number | 71849-93-9 | 30374-01-7 | 50448-95-8 |

| Branching | Linear | Branched | Branched |

| Reduction Efficiency | High | Moderate | Low |

| Hydrophobicity (log P) | 4.2 | 4.8 | 5.1 |

| Aquatic Toxicity (EC₅₀) | 12 mg/L | 8 mg/L | 15 mg/L |

Branched analogs like isooctyl derivatives offer superior solubility in hydrophobic matrices but exhibit lower chain-transfer efficiency due to steric hindrance .

Recent Research Innovations

Isomer-Specific Reactivity Studies

GC/MS analyses reveal commercial octyl 3-mercaptopropionate contains ≥10 isomers. Kinetic modeling treats these as binary mixtures:

-

High-Reactivity Isomers ( = 1.2×10³ L·mol⁻¹·s⁻¹): Drive early-stage molecular weight reduction.

-

Low-Reactivity Isomers ( = 2.5×10² L·mol⁻¹·s⁻¹): Prolong polymerization, yielding bimodal distributions .

Thiol-Ene Click Chemistry Applications

Functionalizing gold nanoparticles via thiol-gold interactions enables biosensor development. Octyl 3-mercaptopropionate-modified surfaces show 30% higher antibody binding capacity than alkanethiols .

Regulatory and Environmental Considerations

Global Regulatory Status

-

EU REACH: Registered for industrial use; requires ecological risk assessments for aquatic discharges .

-

US EPA: Exempt from TSCA inventory as a polymer additive (40 CFR 723.250) .

Degradation Pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume